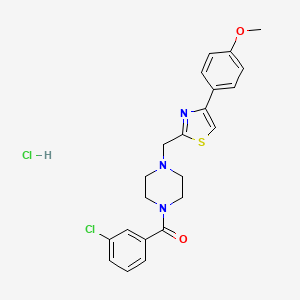

![molecular formula C22H18F3NO5S B2953631 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951987-19-2](/img/structure/B2953631.png)

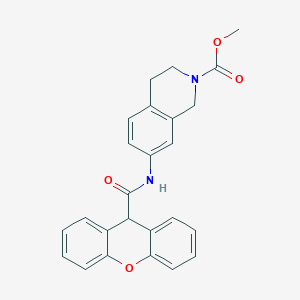

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups, including a dioxido-tetrahydrothiophene ring, a phenyl group, a trifluoromethyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. These groups could potentially confer a variety of chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure could lead to a rigid, three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Photodimerization and Thermal Behavior

A study on a related monomer that possesses both benzoxazine and coumarin rings demonstrated its ability to undergo photodimerization via a [2πs+2πs] cycloaddition reaction upon photolysis around 300 nm. The thermal ring-opening reaction of the benzoxazine ring was explored, showcasing the compound's potential in materials science, specifically in developing materials with unique photoresponsive and thermal properties (Kiskan & Yagcı, 2007).

Metallochromic Properties

Research on phenothiazine-containing cruciforms, a class of compounds structurally related to the query molecule, has revealed significant insights into their metallochromic properties. These compounds exhibit dramatic shifts in emission when exposed to different metal triflates, suggesting their potential application in sensory devices for metal cations detection (Hauck et al., 2007).

Flame Retardancy

Compounds with phosphaphenanthrene and triazine-trione groups have been investigated for their flame-retardant effects on epoxy resins, demonstrating significant improvements in fire behavior through condensed phase and gas phase mechanisms. This suggests potential applications in enhancing the flame retardancy of polymeric materials (Qiu, Qian, & Xi, 2016).

Aggregation-Induced Emission Fluorophores

A study involving the construction of aggregation-induced emission (AIE) fluorophores by integrating 4,6-diphenyl-1,3,5-triazine with anthracene and carbazole units revealed novel materials that exhibit reversible piezofluorochromic behavior and are applicable in nondoped sky-blue organic light-emitting diodes. These findings point towards the development of new materials for optoelectronic applications (Liu et al., 2018).

Novel Host Materials for Organic LEDs

The design of novel D-σ-A molecules for organic light-emitting diodes, using different electron-accepting and electron-donating segments, showcases the potential for creating more efficient solution-processed organic LEDs. This research underscores the importance of molecular design in developing advanced optoelectronic devices (Zhao et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . These properties suggest that the compound may have good bioavailability.

Propiedades

IUPAC Name |

9-(1,1-dioxothiolan-3-yl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3NO5S/c23-22(24,25)21-18(13-4-2-1-3-5-13)19(27)15-6-7-17-16(20(15)31-21)10-26(12-30-17)14-8-9-32(28,29)11-14/h1-7,14H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIKXZRSWKJYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)

![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)